molecular formula C12H16N4O3 B7018574 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B7018574
M. Wt: 264.28 g/mol
InChI Key: GZOKQFKXLKJIQN-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole and oxazole derivatives

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-7-5-9(16-18-7)6-10(17)14-12(3,4)11-13-8(2)15-19-11/h5H,6H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKQFKXLKJIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC(C)(C)C2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of 3-methyl-1,2,4-oxadiazole: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Formation of 5-methyl-1,2-oxazole: This can be synthesized by cyclization of an appropriate α-hydroxy ketone with an amide in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the two heterocyclic rings through an acetamide linkage. This can be done by reacting the oxadiazole and oxazole derivatives with an appropriate acylating agent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole or oxazole derivatives.

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.

    5-methyl-1,2-oxazole derivatives: These compounds share the oxazole ring and are known for their diverse pharmacological properties.

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the combination of both oxadiazole and oxazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications.

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